molecular formula C12H26N2O2 B15311270 tert-Butyl isopropyl(3-(methylamino)propyl)carbamate

tert-Butyl isopropyl(3-(methylamino)propyl)carbamate

Cat. No.: B15311270
M. Wt: 230.35 g/mol
InChI Key: USYPFCPBJBXMJK-UHFFFAOYSA-N
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Description

tert-Butyl isopropyl(3-(methylamino)propyl)carbamate is a carbamate derivative featuring a tert-butyl group, an isopropyl substituent, and a 3-(methylamino)propyl chain. This compound serves as a key intermediate in synthesizing bioactive molecules, including SETD8 inhibitors and antimicrobial agents . Its carbamate group provides stability and modulates solubility, while the methylamino and isopropyl groups enhance interactions with biological targets .

Properties

Molecular Formula

C12H26N2O2

Molecular Weight

230.35 g/mol

IUPAC Name

tert-butyl N-[3-(methylamino)propyl]-N-propan-2-ylcarbamate

InChI

InChI=1S/C12H26N2O2/c1-10(2)14(9-7-8-13-6)11(15)16-12(3,4)5/h10,13H,7-9H2,1-6H3

InChI Key

USYPFCPBJBXMJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCCNC)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl isopropyl(3-(methylamino)propyl)carbamate typically involves the reaction of isopropylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl isopropyl(3-(methylamino)propyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl isopropyl(3-(methylamino)propyl)carbamate is used as a reagent in organic synthesis. It is involved in the preparation of various organic compounds and intermediates .

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a substrate in enzymatic reactions and helps in understanding biochemical pathways .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug development and as a potential pharmacological agent .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl isopropyl(3-(methylamino)propyl)carbamate involves its interaction with specific molecular targets. It binds to enzymes and proteins, altering their activity and function. The pathways involved include enzymatic catalysis and protein modification, which are crucial for various biochemical processes .

Comparison with Similar Compounds

Structural Variations
Compound Name Key Structural Features Molecular Weight (g/mol) Reference
tert-Butyl (3-methacrylamidopropyl)carbamate Methacrylamide substituent instead of isopropyl Not specified
tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate Fluorophenyl-cyclopropyl group attached to carbamate 251.3
tert-Butyl (3-amino-3-thioxopropyl)carbamate Thioamide group replacing methylamino 206.29 (C₈H₁₆N₂O₂S)
tert-Butyl (3-((6,7-dimethoxyquinazolin-4-yl)(methyl)amino)propyl)carbamate Quinazoline core with methoxy and pyrrolidine groups Not specified

Key Insights :

  • Bioactivity : Compounds with aromatic or heterocyclic substituents (e.g., quinazoline in , fluorophenyl in ) exhibit targeted biological activity, such as enzyme inhibition or antimicrobial effects.
  • Solubility Modifiers: Thioamide () or methacrylamide () groups alter hydrophobicity and binding kinetics compared to the methylamino-isopropyl combination.

Key Insights :

  • Efficiency : Use of cesium carbonate () or reductive amination () improves yields compared to traditional methods.
  • Scalability : High-yield routes (e.g., 75% in ) are prioritized for industrial applications.

Key Insights :

  • Target Specificity : The 1,2,4-oxadiazole group in enhances antimicrobial activity, while the quinazoline core in enables enzyme inhibition.
  • Utility : Carbamates with thioamide groups () are valuable in chemical biology for probing protein interactions.

Key Insights :

  • Salt Forms : Hydrochloride salts () improve water solubility for biological assays.

Biological Activity

tert-Butyl isopropyl(3-(methylamino)propyl)carbamate, also known as tert-butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate, is a compound with significant biological activity. Its unique structural features contribute to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and relevant case studies.

  • Molecular Formula : C₈H₁₈N₂O₂
  • Molecular Weight : 174.24 g/mol
  • Density : 1.0 ± 0.1 g/cm³
  • Boiling Point : 271.7 ± 23.0 °C at 760 mmHg
  • Melting Point : 22 °C

The biological activity of this compound is primarily attributed to its interaction with various enzymes and proteins. The compound can form stable complexes through hydrogen bonding and hydrophobic interactions, influencing the function of target proteins.

  • Enzyme Inhibition : The compound has been shown to inhibit specific protein lysine methyltransferases (PKMTs), which play a crucial role in epigenetic regulation and cancer progression. For instance, it covalently modifies SETD8, a PKMT involved in gene regulation, demonstrating its potential as a therapeutic agent against cancers driven by epigenetic alterations .
  • Biochemical Assays : It is utilized in biochemical assays to study enzyme interactions and protein modifications, providing insights into cellular mechanisms and pathways .

Biological Activity Data

Activity TypeDescription
Anticancer Activity Demonstrated inhibition of PKMTs, leading to potential applications in cancer therapy .
Enzyme Interaction Binds to various enzymes affecting their catalytic activities, used in drug discovery.
Pharmacological Potential Investigated for therapeutic properties in developing new pharmaceutical compounds .

Case Study 1: Inhibition of SETD8

In a study examining the inhibition of SETD8 by this compound, researchers found that the compound effectively forms a covalent adduct with the enzyme, leading to significant reductions in its activity. This suggests that the compound could serve as a lead for developing selective inhibitors targeting PKMTs for cancer treatment .

Case Study 2: Biochemical Assays for Drug Development

The compound has been employed in various biochemical assays aimed at understanding protein interactions within cellular contexts. Its ability to modify target proteins makes it a valuable tool in the development of new drugs aimed at diseases associated with dysregulated protein functions .

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